molecular formula C8H18Cl2N2 B11771449 (3R,4R)-3-Cyclopropylpiperidin-4-amine dihydrochloride

(3R,4R)-3-Cyclopropylpiperidin-4-amine dihydrochloride

Katalognummer: B11771449
Molekulargewicht: 213.15 g/mol
InChI-Schlüssel: JWZGJZWVMYQWHK-OXOJUWDDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,4R)-3-Cyclopropylpiperidin-4-amine dihydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique cyclopropyl group attached to a piperidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Cyclopropylpiperidin-4-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable piperidine derivative, followed by purification and conversion to the dihydrochloride salt. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while minimizing waste and environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is often emphasized to enhance the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4R)-3-Cyclopropylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activity .

Wissenschaftliche Forschungsanwendungen

(3R,4R)-3-Cyclopropylpiperidin-4-amine dihydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3R,4R)-3-Cyclopropylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric regions, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, such as inhibition of disease-related enzymes or activation of beneficial receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
  • (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
  • (3R,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride

Uniqueness

Compared to similar compounds, (3R,4R)-3-Cyclopropylpiperidin-4-amine dihydrochloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in drug discovery and development .

Eigenschaften

Molekularformel

C8H18Cl2N2

Molekulargewicht

213.15 g/mol

IUPAC-Name

(3R,4R)-3-cyclopropylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c9-8-3-4-10-5-7(8)6-1-2-6;;/h6-8,10H,1-5,9H2;2*1H/t7-,8+;;/m0../s1

InChI-Schlüssel

JWZGJZWVMYQWHK-OXOJUWDDSA-N

Isomerische SMILES

C1CNC[C@H]([C@@H]1N)C2CC2.Cl.Cl

Kanonische SMILES

C1CC1C2CNCCC2N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.